molecular formula C20H26N4OS B2440459 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 1797261-07-4

1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2440459
CAS No.: 1797261-07-4
M. Wt: 370.52
InChI Key: XINNRPOZGDRCSV-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound that combines the structural motifs of adamantane, thiophene, and pyrazole

Mechanism of Action

Target of Action

It’s worth noting that similar urea derivatives have shown sensitivity in h460 cancer cells, suggesting potential targets within these cells .

Biochemical Pathways

Given the potential sensitivity of h460 cancer cells to similar compounds , it’s possible that this compound may influence pathways related to cell proliferation and apoptosis.

Result of Action

Similar urea derivatives have shown to induce apoptosis in h460 cancer cells , suggesting potential cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps:

  • Formation of the Pyrazole Intermediate:

    • Starting with a thiophene derivative, the pyrazole ring is constructed through a cyclization reaction with hydrazine and an appropriate diketone.
    • Reaction conditions: Reflux in ethanol or another suitable solvent.
  • Attachment of the Adamantane Group:

    • The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyrazole intermediate.
    • Reaction conditions: Use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
  • Urea Formation:

    • The final step involves the reaction of the adamantane-pyrazole intermediate with an isocyanate to form the urea linkage.
    • Reaction conditions: Mild heating in a solvent such as dichloromethane.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
    • Major products: Thiophene sulfoxide, thiophene sulfone.
  • Reduction: The urea group can be reduced to form corresponding amines.

    • Common reagents: Lithium aluminum hydride (LiAlH4).
    • Major products: Amine derivatives.
  • Substitution: The adamantane group can participate in electrophilic substitution reactions.

    • Common reagents: Halogenating agents like bromine.
    • Major products: Halogenated adamantane derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique structural properties and stability.

Biology and Medicine:

  • Potential anticancer agent due to its ability to modulate specific molecular targets.
  • Investigated for its antiviral and antibacterial properties.

Industry:

  • Utilized in the development of advanced materials with specific electronic or mechanical properties.

Comparison with Similar Compounds

    1-(Adamantan-1-yl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea: Similar structure but with a pyridine ring instead of thiophene.

    1-(Adamantan-1-yl)-3-{2-[3-(phenyl)-1H-pyrazol-1-yl]ethyl}urea: Contains a phenyl group instead of thiophene.

Uniqueness:

  • The presence of the thiophene ring in 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea imparts unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different aromatic rings.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c25-19(22-20-11-14-8-15(12-20)10-16(9-14)13-20)21-4-6-24-5-3-17(23-24)18-2-1-7-26-18/h1-3,5,7,14-16H,4,6,8-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINNRPOZGDRCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCN4C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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